molecular formula C10H16N2O B1486446 (2-Butoxypyridin-3-yl)methanamine CAS No. 851773-51-8

(2-Butoxypyridin-3-yl)methanamine

Cat. No. B1486446
M. Wt: 180.25 g/mol
InChI Key: QZQRWGJWYNZAQV-UHFFFAOYSA-N
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Description

(2-Butoxypyridin-3-yl)methanamine, also known as 2-Butoxy-3-pyridinamine, is an organic compound that has recently been the focus of many scientific studies. This compound has been found to have a wide range of applications in various fields, such as biochemistry, pharmacology, and drug design. It is a versatile molecule that can be used to synthesize other compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

(2-Butoxypyridin-3-yl)methanamine has been found to have a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-depressants. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, it has been used in the synthesis of various organic compounds, such as organophosphates, organoborates, and organosilanes.

Mechanism Of Action

(2-Butoxypyridin-3-yl)methanamine is a versatile molecule that can interact with a variety of biological molecules, including proteins and nucleic acids. It has been found to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it has been found to interact with nucleic acids through hydrogen bonding and electrostatic interactions. These interactions allow (2-Butoxypyridin-3-yl)methanamine to modulate the activity of various proteins and nucleic acids, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

(2-Butoxypyridin-3-yl)methanamine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various proteins and nucleic acids, which can lead to changes in gene expression and protein activity. Additionally, it has been found to interact with various receptors, such as the G-protein coupled receptor, which can lead to changes in cell signaling pathways. These effects can lead to a variety of physiological effects, such as changes in blood pressure, heart rate, and respiration rate.

Advantages And Limitations For Lab Experiments

(2-Butoxypyridin-3-yl)methanamine is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used in a variety of applications, such as drug design and synthesis of organic compounds. Additionally, it has been found to interact with various proteins and nucleic acids, which can be used to study changes in gene expression and protein activity. However, this compound is not without its limitations. It is relatively unstable and can be degraded by light and heat. Additionally, it can be toxic at high concentrations.

Future Directions

(2-Butoxypyridin-3-yl)methanamine is a relatively new compound that is still being studied. There are many potential future directions for this compound, including further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis of organic compounds. Additionally, further research could be done to investigate the stability of this compound, as well as its potential toxicity at high concentrations. Finally, further research could be done to investigate the potential interactions of this compound with other biological molecules, such as proteins and nucleic acids.

properties

IUPAC Name

(2-butoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-3-7-13-10-9(8-11)5-4-6-12-10/h4-6H,2-3,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQRWGJWYNZAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butoxypyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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